Cas no 2640960-30-9 (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine)
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine Chemical and Physical Properties
Names and Identifiers
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- AKOS040707892
- 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine
- 2640960-30-9
- F6617-4348
- 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine
-
- Inchi: 1S/C18H22FN3O2/c1-23-16-7-4-12(9-15(16)19)10-22-8-2-3-14(11-22)18-20-17(21-24-18)13-5-6-13/h4,7,9,13-14H,2-3,5-6,8,10-11H2,1H3
- InChI Key: STKNJRYWGJCKSS-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(OC)C(F)=C2)CCCC(C2ON=C(C3CC3)N=2)C1
Computed Properties
- Exact Mass: 331.16960512g/mol
- Monoisotopic Mass: 331.16960512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 51.4Ų
Experimental Properties
- Density: 1.248±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 463.5±55.0 °C(Predicted)
- pka: 7.11±0.10(Predicted)
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6617-4348-2μmol |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6617-4348-5μmol |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6617-4348-10μmol |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6617-4348-20μmol |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6617-4348-1mg |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6617-4348-2mg |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6617-4348-3mg |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6617-4348-4mg |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6617-4348-5mg |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6617-4348-10mg |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |
2640960-30-9 | 10mg |
$79.0 | 2023-09-07 |
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine
Introduction to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine (CAS No. 2640960-30-9)
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine (CAS No. 2640960-30-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules that incorporate an oxadiazole core, which is well-documented for its versatility in drug design. The presence of a cyclopropyl substituent and a fluoro-methoxyphenyl moiety further enhances its chemical complexity and functional diversity, making it a promising candidate for further investigation.
The oxadiazole ring is a key pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Its three-membered structure introduces rigidity and electronic properties that can influence the compound's interactions with biological targets. In particular, the 3-cyclopropyl group adds steric bulk and potential lipophilicity, which can be critical for membrane permeability and binding affinity. The combination of these structural elements suggests that this compound may exhibit properties suitable for applications in central nervous system (CNS) disorders, where both potency and selectivity are paramount.
Recent advancements in computational chemistry have enabled more efficient screening of such compounds for their pharmacological potential. The fluoro-methoxyphenyl substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into drugs to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The methoxy group further contributes to hydrophobicity while maintaining solubility, making this molecule an attractive scaffold for drug development.
In the context of modern drug discovery, the synthesis and characterization of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine have been influenced by cutting-edge synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. Additionally, spectroscopic methods like NMR and mass spectrometry have been crucial in confirming the structural integrity of the compound.
The biological evaluation of this compound has been a focus of recent research efforts. Preliminary studies suggest that it may possess inhibitory activity against certain enzymes or receptors implicated in neurological disorders. The oxadiazole core has been reported to interact with targets such as serotonin receptors, which are relevant in conditions like depression and anxiety. Furthermore, the lipophilic nature imparted by the cyclopropyl and fluoro-methoxyphenyl groups could enhance blood-brain barrier penetration, a critical factor for CNS therapies.
Another area of interest is the potential role of this compound in modulating inflammatory pathways. Oxadiazole derivatives have been explored for their anti-inflammatory properties due to their ability to interfere with key signaling molecules such as cytokines and chemokines. The unique combination of substituents in 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine may confer selectivity over other inflammatory mediators, reducing side effects associated with broader immunosuppression.
The development of novel therapeutic agents often involves optimizing synthetic routes to improve yield and scalability while maintaining high purity standards. For this compound, green chemistry principles have been considered to minimize environmental impact. Solvent selection and reaction conditions have been scrutinized to ensure compatibility with sustainable practices without compromising efficiency.
As computational modeling becomes increasingly sophisticated, virtual screening techniques are being used to predict the binding modes of this compound with potential targets. These simulations can guide experimental design by highlighting key interactions that may enhance efficacy or reduce off-target effects. The integration of experimental data with computational insights provides a powerful framework for rational drug design.
The pharmacokinetic profile of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine is another critical consideration during development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) must be thoroughly evaluated to ensure clinical viability. Preliminary pharmacokinetic studies indicate promising properties regarding bioavailability and metabolic stability, although further investigations are warranted.
In conclusion,3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro--4--methoxyphenyl)methyl]--pip--eridine (CAS No.--2640960--30--9) represents--a--noteworthy--contribution--to--modern--pharmaceutical--chemistry.--Its--unique--structural--features--and--potential--biological--activities-position-it-as-a-compelling-scaffold-for-drug-discovery efforts targeting neurological and inflammatory disorders. Continued research into its synthesis,pharmacology,and-pharmacokinetics-will-be-invaluable-in-determining its-clinical-promise-and-applicability-in-real-world therapeutic settings.
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